(2,4,5-trichlorophenoxy)acetic acid is a chlorophenoxyacetic acid that is phenoxyacetic acid in which the ring hydrogens at postions 2, 4 and 5 are substituted by chlorines. It has a role as a defoliant, a synthetic auxin and a phenoxy herbicide. It is a chlorophenoxyacetic acid and a trichlorobenzene. It is a conjugate acid of a (2,4,5-trichlorophenoxy)acetate.
An herbicide with strong irritant properties. Use of this compound on rice fields, orchards, sugarcane, rangeland, and other noncrop sites was terminated by the EPA in 1985. (From Merck Index, 11th ed)
C6H2Cl3OCH2COOH
C8H5Cl3O3
2,4,5-Trichlorophenoxyacetic acid
CAS No.: 93-76-5
Cat. No.: VC0515809
Molecular Formula: C8H5Cl3O3
C6H2Cl3OCH2COOH
C8H5Cl3O3
Molecular Weight: 255.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93-76-5 |
|---|---|
| Molecular Formula | C8H5Cl3O3 C6H2Cl3OCH2COOH C8H5Cl3O3 |
| Molecular Weight | 255.5 g/mol |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)acetic acid |
| Standard InChI | InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) |
| Standard InChI Key | SMYMJHWAQXWPDB-UHFFFAOYSA-N |
| Impurities | Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... . 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities. Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/ ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... . ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
| Appearance | Solid powder |
| Boiling Point | Decomposes (NTP, 1992) Decomposes No boiling point at normal pressure; decomposes on heating |
| Colorform | WHITE SOLID LIGHT TAN SOLID Colorless to tan crystalline solid. |
| Melting Point | 316 °F (NTP, 1992) 153.0 °C 153 °C 153-158 °C 316°F 307°F |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
2,4,5-T is a chlorinated derivative of phenoxyacetic acid, with the molecular formula C₈H₅Cl₃O₃ and a molecular weight of 255.48 g/mol . Its structure consists of a phenoxy ring substituted with chlorine atoms at the 2, 4, and 5 positions, linked to an acetic acid group (Figure 1).
Table 1: Physical Properties of 2,4,5-T
| Property | Value | Source |
|---|---|---|
| Melting Point | 154–158°C | |
| Boiling Point | Decomposes at >316°C | |
| Vapor Pressure | 1×10⁻⁷ mmHg at 25°C | |
| Water Solubility | 238 mg/L at 20°C | |
| log Kow (Octanol-Water) | 3.55 |
The compound exists as colorless to tan crystalline solids with low volatility and moderate solubility in organic solvents like methanol (496 g/L) and toluene (7.32 g/L) . Its weak acidity (pKa ≈ 2.8–2.9) enables salt formation with bases, enhancing water solubility for agricultural formulations .
Stability and Reactivity
2,4,5-T reacts with bases to form salts (e.g., sodium 2,4,5-T) and with alcohols to produce esters . It is incompatible with strong oxidizers and alkali metals, which can degrade the compound or generate hazardous byproducts . Corrosion of metals, particularly under moist conditions, has been documented .
Synthesis and Production
Industrial Synthesis
The synthesis of 2,4,5-T involves chlorination of phenol to 2,4,5-trichlorophenol, followed by reaction with chloroacetic acid under alkaline conditions . Early methods inadvertently produced TCDD during high-temperature chlorination steps, with contamination levels reaching 30 ppm in some formulations . Post-1970s protocols reduced TCDD to <0.05 ppm, but residual contamination remained a concern .
Key Reaction:
2,4,5-Trichlorophenol + Chloroacetic Acid → 2,4,5-T + HCl
Contamination with TCDD
TCDD formation occurs via dimerization of 2,4,5-trichlorophenol intermediates, a process exacerbated by temperatures exceeding 150°C . This contaminant, with a half-life exceeding 10 years in soil, became the primary driver of 2,4,5-T’s discontinuation due to its extreme toxicity and environmental persistence .
Historical Applications and Use
Agricultural Herbicide
2,4,5-T was widely used from the 1940s–1970s to control weeds in crops (e.g., rice, sugarcane) and forests. Its auxin-mimicking action induced uncontrolled growth in broadleaf plants, leading to stem cracking and desiccation . Applications at 1–5 kg/ha effectively suppressed invasive species like blackberry and poison oak .
Role in Agent Orange
During the Vietnam War, 2,4,5-T was combined with 2,4-D in Agent Orange, a defoliant deployed to destroy jungle cover. An estimated 45 million liters were sprayed, contaminating 10% of South Vietnam’s land area . TCDD levels in Agent Orange reached 47 ppm, causing long-term health issues in exposed populations .
Toxicological Profile
Acute Toxicity
Oral LD₅₀ (rats): 300–500 mg/kg
Dermal LD₅₀ (rabbits): >2,000 mg/kg
Acute exposure in humans causes nausea, vomiting, muscle weakness, and metabolic acidosis . Severe cases involve seizures, coma, and cardiac arrhythmias, with fatalities reported at doses >5 g . Dermal absorption is slower than oral uptake but can still deliver significant doses, particularly in mixers handling concentrated formulations .
Chronic Toxicity and Carcinogenicity
Chronic studies in rodents linked 2,4,5-T to hepatocellular adenomas (C3Hf mice) and thyroid tumors at doses ≥80 ppm . The IARC classifies 2,4,5-T as Group 2B (possibly carcinogenic), citing limited evidence in animals and inadequate human data . TCDD contamination complicates attribution, as pure 2,4,5-T exhibits weaker carcinogenicity .
Table 2: Carcinogenicity Data (C3Hf Mice)
| Dose (ppm) | Tumor Incidence (%) | Tumor Types |
|---|---|---|
| 80 | 48* | Liver, Lymphoma |
| 0 | 28 | Spontaneous Tumors |
| *Significant increase (p<0.05) |
Teratogenic Effects
2,4,5-T demonstrated teratogenicity in rodents, causing cleft palate and kidney malformations at maternally toxic doses (100 mg/kg/day) . Human epidemiological studies found no consistent association with birth defects, though Agent Orange exposure correlated with spina bifida in Vietnamese populations .
Environmental Impact and Ecotoxicology
Environmental Persistence
2,4,5-T exhibits moderate persistence, with a soil half-life of 30–90 days. Hydrolysis and microbial degradation produce 2,4,5-trichlorophenol, which adsorbs to organic matter and slowly volatilizes . Aquatic systems show faster breakdown, with photolysis half-lives of <10 days in sunlight .
Table 3: Ecotoxicological Data
| Species | LC₅₀/EC₅₀ | Endpoint |
|---|---|---|
| Rainbow Trout | 350 mg/L (96h) | Mortality |
| Daphnia magna | 143 µg/L (48h) | Immobilization |
| Honeybee | >1,000 mg/kg | Contact Toxicity |
Bioaccumulation
Regulatory History and Ban
U.S. Regulatory Actions
-
1970: EPA restricts 2,4,5-T use to non-crop areas due to TCDD concerns .
-
1985: Complete ban imposed under FIFRA, citing carcinogenicity and teratogenicity risks .
Global Status
The Stockholm Convention lists 2,4,5-T as a Persistent Organic Pollutant (POP), prohibiting production and use in 152 countries . Exemptions exist for research and closed-system applications .
Table 4: Occupational Exposure Limits
| Agency | Limit (TWA) | Basis |
|---|---|---|
| OSHA | 10 mg/m³ | Inhalation |
| ACGIH | 10 mg/m³ | Skin Notation |
Recent Research and Developments
Pharmacokinetic Modeling
Studies using physiologically based pharmacokinetic (PBPK) models estimate 97% dermal absorption clearance within 7 days, supporting urinary biomonitoring for exposure assessment .
Remediation Strategies
Advanced oxidation processes (AOPs) utilizing TiO₂ photocatalysts degrade 2,4,5-T with >90% efficiency, offering promise for contaminated site cleanup .
Alternative Herbicides
Synthetic auxins like aminopyralid have replaced 2,4,5-T in forestry, offering comparable efficacy without TCDD risks .
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